What are the properties of 3-(3-(benzyloxy)phenyl)acrylic acid?
What are the properties of 3-(3-(benzyloxy)phenyl)acrylic acid?
An In-Depth Technical Guide to 3-(3-(benzyloxy)phenyl)acrylic Acid
Abstract
3-(3-(Benzyloxy)phenyl)acrylic acid, a derivative of cinnamic acid, represents a compelling scaffold for research in medicinal chemistry and materials science. Its structure combines the biologically active acrylic acid moiety with a benzyloxy-substituted phenyl ring, offering a versatile platform for synthesizing novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, characterization methodologies, and an exploration of its potential biological activities and applications based on the broader class of cinnamic acid derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction to 3-(3-(benzyloxy)phenyl)acrylic Acid
3-(3-(Benzyloxy)phenyl)acrylic acid, also known as (E)-3-(3-(benzyloxy)phenyl)prop-2-enoic acid, belongs to the family of cinnamic acids or trans-3-aryl acrylic acids. These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities and relatively low toxicity.[1] The core structure features a carboxylic acid conjugated with an alkene, attached to an aromatic ring. The specific substitution of a benzyloxy group at the meta-position of the phenyl ring provides a unique combination of lipophilicity and potential for further chemical modification, making it a valuable building block in organic synthesis. This guide will delve into the key technical aspects of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental settings. The key properties of 3-(3-(benzyloxy)phenyl)acrylic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | (E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | PubChem[2] |
| Molecular Formula | C₁₆H₁₄O₃ | PubChem[2] |
| Molecular Weight | 254.28 g/mol | PubChem[2] |
| CAS Number | 138835-16-2, 122024-75-3 | Sigma-Aldrich[3] |
| Appearance | Solid / White crystal | CymitQuimica[4], Made-in-China.com[5] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, ether. | Made-in-China.com[5] |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | PubChem[2] |
| LogP (calculated) | 3.36 | ChemScene[6] |
These properties suggest a compound with moderate lipophilicity, suitable for investigation in biological systems where membrane permeability can be a factor. Its structure is amenable to standard analytical techniques for identity and purity confirmation.
Chemical Structure Diagram
Caption: Chemical structure of 3-(3-(benzyloxy)phenyl)acrylic acid.
Synthesis and Characterization
The synthesis of cinnamic acid derivatives is well-established in organic chemistry. A common and reliable method is the Knoevenagel-Doebner condensation. An alternative, particularly when starting from a substituted phenol, is Williamson ether synthesis followed by a condensation reaction.
Representative Synthesis Protocol: Williamson Ether Synthesis and Knoevenagel Condensation
This two-step process offers a high-yielding and straightforward route. Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde
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To a solution of 3-hydroxybenzaldehyde in a polar aprotic solvent (e.g., acetone or DMF), add a slight excess of a base (e.g., potassium carbonate, K₂CO₃).
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Stir the mixture at room temperature for 30 minutes to form the phenoxide.
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Add benzyl bromide (1.0-1.1 equivalents) dropwise to the solution.
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Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After completion, cool the mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.
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Purify the resulting crude product, 3-(benzyloxy)benzaldehyde, by column chromatography or recrystallization.
Step 2: Synthesis of 3-(3-(Benzyloxy)phenyl)acrylic acid
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Dissolve the 3-(benzyloxy)benzaldehyde from Step 1 and malonic acid (1.5-2.0 equivalents) in pyridine.
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Add a catalytic amount of piperidine.
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Heat the mixture to reflux for several hours, monitoring for CO₂ evolution, which indicates the progress of the decarboxylation step.
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Once the reaction is complete (as determined by TLC), cool the mixture and pour it into a stirred solution of ice and concentrated hydrochloric acid.
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The product will precipitate out of the acidic aqueous solution.
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Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(3-(benzyloxy)phenyl)acrylic acid.
Synthesis Workflow Diagram
Caption: A two-step workflow for the synthesis of the title compound.
Characterization Methods
To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would show characteristic peaks for the vinyl protons (with a large coupling constant, J ≈ 16 Hz, confirming the E-isomer), aromatic protons from both rings, the benzylic CH₂ protons, and the acidic proton of the carboxyl group.[7]
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Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. Expected signals include a broad O-H stretch from the carboxylic acid, a C=O stretch (around 1680-1700 cm⁻¹), C=C stretches for the alkene and aromatic rings, and C-O stretches for the ether linkage.
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A single sharp peak on a reverse-phase column would indicate a high degree of purity.
Biological Activities and Potential Applications
While specific biological data for 3-(3-(benzyloxy)phenyl)acrylic acid is not extensively published, the broader class of trans-3-aryl acrylic acids has been the subject of significant research, revealing a wide range of biological activities.[1]
Established Activities of Cinnamic Acid Derivatives
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Antiviral Activity: Studies have shown that various trans-3-aryl acrylic acids exhibit significant in vitro antiviral activity against viruses like the Tobacco Mosaic Virus (TMV).[1] This suggests potential applications in developing new agrochemicals or even human antiviral agents.
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Antimicrobial Activity: Cinnamic acid and its derivatives, such as ferulic acid and o-coumaric acid, have demonstrated activity against both soil-borne bacteria and fungi.[1] Phenyl acrylic acid derivatives isolated from natural sources have shown inhibitory effects on bacteria like Staphylococcus aureus and Streptococcus mutans.[8]
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Antitumor and Anti-inflammatory Activity: Many derivatives have been explored for their antitumor properties.[1] Their role as antioxidants and anti-inflammatory agents is also well-documented, often linked to their ability to scavenge free radicals and modulate inflammatory pathways.[1]
Potential Applications in Drug Development and Materials Science
The structural features of 3-(3-(benzyloxy)phenyl)acrylic acid make it a promising candidate for several applications:
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Medicinal Chemistry Scaffold: The compound can serve as a starting point or key intermediate for synthesizing more complex molecules. The carboxylic acid can be converted to esters or amides, and the aromatic rings can be further functionalized to explore structure-activity relationships (SAR) for various therapeutic targets.
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Polymer Science: The acrylic acid moiety allows this compound to be used as a monomer in polymerization reactions. Polymers incorporating this molecule could have unique properties, such as pH-responsiveness (due to the carboxylic acid) and hydrophobicity, making them suitable for applications in controlled drug delivery systems.[9][10] The benzyloxy group can also influence the mechanical and thermal properties of the resulting polymer.
Relationship between Structure and Potential Activity
Caption: Key structural features and their associated potential activities.
Safety and Handling
No specific safety data sheet (SDS) for 3-(3-(benzyloxy)phenyl)acrylic acid is readily available. However, based on its structure as an organic acid and fine chemical, standard laboratory safety protocols should be followed. It is important not to confuse its safety profile with that of acrylic acid monomer, which is a flammable, corrosive, and highly toxic liquid.[11][12]
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(3-(Benzyloxy)phenyl)acrylic acid is a valuable chemical compound with significant potential for research and development. Its well-defined physicochemical properties and accessible synthesis routes make it a practical tool for chemists. Drawing from the extensive biological activities of the broader cinnamic acid family, this compound serves as a promising scaffold for the discovery of new therapeutic agents and the development of novel functional materials. Further investigation into its specific biological profile is warranted and could unveil unique applications in medicine and beyond.
References
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PubChem. (n.d.). 3-(3-(Benzyloxy)phenyl)acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chen, L., Deng, H., Cui, H., Fang, J., Zuo, Z., Deng, J., Li, Y., & Wang, X. (2013). Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti-Tobacco Mosaic Virus (TMV) Agents. PLoS ONE, 8(2), e56296. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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Syah, Y. M., Juliawaty, L. D., & Hakim, E. H. (2021). Isolation and Antibacterial Properties of Phenyl Acrylic Acid Derivatives from Balanophora elongata Blume. Journal of Mathematical and Fundamental Sciences, 53(2), 236-247. Retrieved from [Link]
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Taylor & Francis. (n.d.). Acrylic acid – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release. Retrieved from [Link]
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Al-Sheikh, H., Al-Mugren, K. S., & Alam, M. M. (2021). Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. Polymers, 13(16), 2686. Retrieved from [Link]
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